Ferric hydroxide

Overview

Description

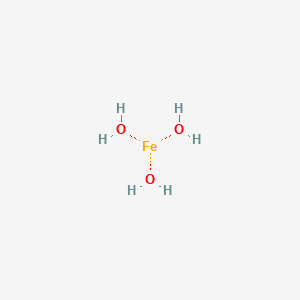

Ferric hydroxide (Fe(OH)₃) is an inorganic compound characterized by its reddish-brown color, insolubility in water, and amphoteric nature. It is commonly encountered as a hydrated iron oxide, forming naturally as minerals like goethite and lepidocrocite . Industrially, it is synthesized via hydrolysis of ferric salts (e.g., FeCl₃ or Fe₂(SO₄)₃) under alkaline conditions . Key applications include:

- Water treatment: Acts as a coagulant to remove phosphates, heavy metals, and organic contaminants via adsorption and precipitation .

- Pharmaceuticals: Used in iron supplements and drug delivery systems .

- Catalysis and materials science: Serves as a precursor for magnetic materials and pigments .

Its colloidal form (this compound sol) is stabilized by electrostatic repulsion and is critical in wastewater remediation .

Preparation Methods

Hydrolysis of Ferric Chloride: A Fundamental Approach

The hydrolysis of ferric chloride (FeCl₃) in boiling water is the most widely documented method for preparing ferric hydroxide sols. This lyophobic colloid forms via the reaction:

3(aq) + 3\text{H}2\text{O}(l) \rightarrow \text{Fe(OH)}_3(s) + 3\text{HCl}(aq)

In this process, Fe³⁺ ions hydrolyze to generate insoluble Fe(OH)₃ particles, which agglomerate into colloidal-sized structures (50–200 nm) stabilized by adsorbed Fe³⁺ ions . The critical steps include:

-

Dropwise Addition : A 2% FeCl₃ solution is added incrementally to 100 mL of boiling distilled water to prevent rapid aggregation.

-

Dialysis : Hydrochloric acid byproduct is removed via dialysis to enhance sol stability, as residual HCl destabilizes the colloid .

-

Temperature Control : Maintaining boiling conditions ensures consistent particle growth, while replenishing evaporated water preserves reaction volume .

This method yields a deep red-brown sol with a zeta potential of +30–40 mV, attributed to the adsorption of Fe³⁺ ions on particle surfaces . However, scalability is limited by the need for meticulous dialysis and temperature regulation.

Template-Assisted Synthesis of Fe(OH)₃ Nanocages

Recent advancements in nanotechnology have enabled the synthesis of nanostructured Fe(OH)₃ with enhanced catalytic and surface properties. A study demonstrated the fabrication of Fe(OH)₃ nanocages using Cu₂O cubic templates :

Procedure

-

Template Preparation : Monodisperse Cu₂O cubes (50–100 nm) are synthesized via reduction of Cu²⁺.

-

Etching and Precipitation : Cu₂O templates are dispersed in a solution containing FeCl₂·4H₂O (0.0105 g) and polyvinylpyrrolidone (1.665 g). Sodium thiosulfate (Na₂S₂O₃) is added to etch Cu₂O, simultaneously precipitating Fe(OH)₃ on the template surface .

-

Washing and Dispersion : The product is washed with ethanol and dispersed in methanol to yield hollow nanocages.

Structural and Catalytic Properties

| Property | Cu₂O Template | Fe(OH)₃ Nanocages |

|---|---|---|

| BET Surface Area (m²/g) | 2 | 134 |

| Pore Volume (cm³/g) | 0.01 | 0.47 |

| Michaelis Constant (Kₘ) | 0.77 mM | 0.70 mM |

The nanocages exhibit a 67-fold increase in surface area compared to templates, enabling superior peroxidase-like activity for H₂O₂ decomposition . Mechanistic studies attribute this to abundant surface hydroxyl groups and facilitated substrate diffusion through cage pores .

Industrial-Scale Optimization via Response Surface Methodology

For pharmaceutical applications, such as iron-polysaccharide complexes, process optimization is critical. A central composite design (CCD) study identified optimal conditions for Fe(OH)₃ synthesis :

Optimized Parameters

| Variable | Optimal Value |

|---|---|

| Na₂CO₃ solution (20%) | 51.7 g |

| FeCl₃·6H₂O concentration | 30.3% (w/w) |

| Reaction temperature | 6.5°C |

Under these conditions, the yield of iron-polysaccharide complex reached 40.1%, aligning with predicted values (38.9%) . Low-temperature synthesis minimizes premature polysaccharide degradation, while controlled Na₂CO₃ addition ensures gradual pH adjustment for uniform Fe(OH)₃ precipitation .

Coprecipitation Techniques for Environmental Applications

Coprecipitation of Fe(OH)₃ with contaminants is a key strategy in water treatment. A study on fluoride removal compared conventional and homogeneous precipitation methods :

Conventional Precipitation

-

Process : Rapid addition of NaOH to FeCl₃ solution, achieving pH 8–9.

-

Efficiency : Removes 80% of fluoride at pH 6.5, with a Langmuir capacity of 12.4 mg/g .

Homogeneous Precipitation

-

Process : Gradual pH increase using urea hydrolysis at 90°C.

-

Efficiency : Lower fluoride uptake (7.2 mg/g) due to denser particle morphology .

Impact of Competing Ions

| Ion | Concentration (mg/L) | Fluoride Removal Drop |

|---|---|---|

| Phosphate | 25 | 38% |

| Sulfate | 25 | 12% |

| Carbonate | 25 | 29% |

Phosphate ions exhibit the strongest interference due to competitive ligand exchange with Fe(OH)₃ surface sites .

Factors Influencing Fe(OH)₃ Synthesis and Properties

pH and Particle Charge

-

Low pH (2–4) : Protonation of surface –OH groups yields positively charged particles (IEP ≈ 8.1) .

-

High pH (>8) : Particle aggregation occurs due to neutralization of surface charge, reducing colloidal stability .

Temperature Effects

-

Boiling (100°C) : Accelerates hydrolysis, producing smaller particles (20–50 nm) with narrow size distribution .

-

Low Temperature (5–10°C) : Slower nucleation increases crystallinity, enhancing thermal stability up to 250°C .

Drying Methods

-

Air Drying : Forms amorphous Fe(OH)₃ with high surface hydroxyl density.

-

Freeze Drying : Preserves mesoporosity (pore size 3–10 nm), increasing arsenic adsorption capacity by 22% .

Advanced Characterization of this compound

Morphological Analysis

-

TEM : Reveals nanocage structures with 10–20 nm wall thickness and hollow interiors .

-

XRD : Amorphous broad peaks at 35° 2θ confirm short-range order in lyophobic sols .

Surface Chemistry

Chemical Reactions Analysis

Types of Reactions: Ferric hydroxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃).

Reduction: It can be reduced to iron(II) hydroxide (Fe(OH)₂) under certain conditions.

Substitution: this compound can react with acids to form iron(III) salts and water.

Common Reagents and Conditions:

Oxidation: Exposure to air or other oxidizing agents.

Reduction: Reaction with reducing agents such as hydrogen gas.

Substitution: Reaction with acids like hydrochloric acid.

Major Products:

Oxidation: Iron(III) oxide (Fe₂O₃).

Reduction: Iron(II) hydroxide (Fe(OH)₂).

Substitution: Iron(III) salts (e.g., iron(III) chloride) and water.

Scientific Research Applications

Arsenic Removal

Ferric hydroxide is widely recognized for its effectiveness in removing arsenic from drinking water. Granular this compound (GFH) has been developed specifically for this purpose. It operates efficiently in fixed bed reactors, exhibiting a high adsorption capacity that can treat 30,000 to 40,000 bed volumes before exceeding the WHO standard of 10 μg/L for arsenic . The process generates solid waste enriched with arsenic, which poses disposal challenges but remains a viable option for small water facilities.

Heavy Metal Removal

In addition to arsenic, this compound is effective in removing other heavy metals such as chromium and lead from contaminated water sources. Its application spans various settings, including wastewater treatment plants and industrial effluents . The compound's ability to precipitate heavy metals makes it a crucial component in environmental cleanup strategies.

| Heavy Metal | Removal Efficiency | Application |

|---|---|---|

| Arsenic | Up to 99% | Drinking water treatment |

| Chromium | High | Industrial wastewater treatment |

| Lead | High | Contaminated groundwater remediation |

Food Fortification

This compound has been explored as a source of iron in food fortification programs. Studies indicate its potential to enhance iron bioavailability when used in conjunction with other compounds like EDTA . This application is particularly significant in addressing micronutrient deficiencies in populations at risk of anemia.

Case Study: Iron Fortification

A notable case study involved the use of this compound in the Philippines, where it was integrated into food products to combat iron deficiency anemia. The initiative demonstrated improved hemoglobin levels among participants consuming fortified foods .

Soil Amendment

Residues from water treatment processes using this compound have been utilized as soil amendments. However, recent findings suggest that these residues can lock phosphorus in the soil, reducing its availability for plant nutrition by over 70% . This highlights the need for careful management of ferric sludge in agricultural practices.

| Soil Parameter | Before Application | After Application |

|---|---|---|

| Mobile Phosphorus (Pm) | High | Significantly Reduced |

| Extractable Phosphorus (Pe) | High | Significantly Reduced |

Environmental Impact

The environmental implications of using this compound residues are significant. While they can improve soil structure and reduce contaminants, their effect on nutrient cycling must be further studied to ensure sustainable agricultural practices .

Industrial Applications

This compound is also employed in various industrial processes:

Mechanism of Action

Ferric hydroxide exerts its effects primarily through its ability to supply iron ions. In medical applications, it acts as a phosphate binder by binding to phosphate ions in the gastrointestinal tract, preventing their absorption and thereby reducing phosphate levels in the blood. The iron ions from this compound are also essential for various bodily functions, including the formation of hemoglobin in red blood cells .

Comparison with Similar Compounds

Ferric Phosphate Hydroxide (Fe₄(OH)₃(PO₄)₃)

- Structure and Synthesis: Synthesized hydrothermally, Fe₄(OH)₃(PO₄)₃ exhibits hyperbranched microstructures with monoclinic symmetry. Particle size and shape are controlled by reaction time, temperature, and reactant concentrations .

- Magnetic Properties : Displays ferrimagnetic behavior below its blocking temperature (TB), which correlates with particle size. Larger crystals (e.g., sample N3) show higher TB (170.3 K) and coercivity (Hc = 6460 Oe), while smaller particles (N5) exhibit lower TB (75.5 K) .

| Sample | TB (K) | Mmax (emu/g) | Hc (Oe) |

|---|---|---|---|

| N1 | 89.9 | 10.30 | 1038 |

| N3 | 170.3 | 31.20 | 6460 |

- Applications : Used in lithium-ion batteries, catalysis, and wastewater purification due to its ion-exchange capacity .

Ferric Oxyhydroxide (FeOOH)

- Structure : Exists in polymorphic forms (e.g., goethite α-FeOOH, lepidocrocite γ-FeOOH) with varying crystallinity .

- Biomedical Use: Dysprosium-165-labeled FeOOH macroaggregates are employed in radiation synovectomy for arthritis treatment due to minimal leakage from injection sites .

Ferric Chloride (FeCl₃)

- Reactivity : Hydrolyzes in water to form Fe(OH)₃ colloids, which are less stable than sols prepared via controlled hydrolysis of FeCl₃ at high temperatures .

- Applications : Widely used as a coagulant in water treatment and etching agents in electronics. Unlike Fe(OH)₃, FeCl₃ is highly soluble and acidic .

Hydrated Ferric Oxide (Fe₂O₃·nH₂O)

- Properties : A dehydrated form of Fe(OH)₃, it lacks hydroxyl groups and exhibits stronger magnetic saturation. Used in magnetic recording media and sensors .

- Synthesis : Produced by calcining Fe(OH)₃ at 200–400°C .

Key Differences in Physicochemical Properties

| Property | Ferric Hydroxide | Ferric Phosphate Hydroxide | Ferric Oxyhydroxide |

|---|---|---|---|

| Formula | Fe(OH)₃ | Fe₄(OH)₃(PO₄)₃ | FeOOH |

| Solubility | Insoluble in water | Insoluble | Insoluble |

| Magnetic Behavior | Weakly paramagnetic | Ferrimagnetic (TB > 75 K) | Weakly magnetic |

| Primary Applications | Water treatment, pharmaceuticals | Catalysis, batteries | Pigments, medical |

Research Findings and Challenges

- Magnetic Performance : Fe₄(OH)₃(PO₄)₃’s coercivity (Hc) is highly size-dependent, with larger particles (N3) showing Hc values eight times higher than smaller ones (N4) . This contrasts with Fe(OH)₃, which lacks significant magnetic hysteresis.

- Colloidal Stability : Fe(OH)₃ sols require precise pH control (pH 2–4) during preparation to prevent aggregation, whereas FeOOH aggregates naturally into compact platelets .

- Environmental Impact : In acid mine drainage (AMD), Fe(OH)₃ sludge forms at pH > 4 and hinders compaction due to its hydrated structure, complicating disposal .

Biological Activity

Ferric hydroxide (Fe(OH)₃) is a compound that plays a significant role in various biological and environmental processes. It is primarily known for its applications in water treatment, iron supplementation, and as a sorbent for contaminants. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is an insoluble compound that forms under alkaline conditions when ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺). The precipitation of this compound can occur through biological processes, particularly by iron-oxidizing bacteria like Thiobacillus ferrooxidans, which utilize Fe²⁺ as an energy source. This biological oxidation results in the formation of ferric hydroxides that can scavenge other metal cations from the environment .

Iron Supplementation

This compound is commonly used as an iron supplement, particularly in patients with iron deficiency anemia. Research indicates that nano-formulations of this compound exhibit improved bioavailability compared to traditional forms. A study demonstrated that unmodified this compound had a relative bioavailability (RBV) five times lower than ligand-modified nano-Fe(III) materials in humans . This highlights the importance of formulation in enhancing the absorption and utilization of iron.

Adsorption of Contaminants

This compound has significant adsorption properties, making it effective in removing contaminants from water. For instance, it has been used to mitigate arsenic concentrations in drinking water, particularly in mining areas where arsenic contamination is prevalent. A case study from Kitwe, Zambia, showed that using this compound soil samples effectively reduced arsenic levels, contributing to lower incidences of cancer-related diseases among residents .

Case Studies

- Water Treatment : A study on European drinking water treatment plants highlighted the effectiveness of this compound in phosphorus immobilization. Engineers expressed confidence in its ability to manage ferrous sludge from drinking water clarification processes .

- Dye Removal : A comparative study investigated the efficiency of this compound in removing synthetic dyes from wastewater. The study found that this compound achieved an average removal rate of 43.11%, demonstrating its utility in environmental cleanup efforts .

Table 1: Summary of this compound Applications

| Application | Effectiveness | Reference |

|---|---|---|

| Iron Supplementation | Enhanced bioavailability | |

| Arsenic Mitigation | Significant reduction in levels | |

| Dye Removal | 43.11% average removal efficiency |

Cellular Uptake Studies

Research on cellular uptake has shown that this compound's solubility affects its absorption in biological systems. In vitro studies indicated that the cellular utilization of iron closely correlates with the amount absorbed by cells, emphasizing the need for optimal formulation to enhance bioavailability .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ferric hydroxide in laboratory settings?

this compound is commonly synthesized via chemical precipitation. For example, adding ammonia (NH₃) to ferric salt solutions (e.g., FeCl₃) under controlled pH conditions yields colloidal this compound . Alternative methods include hydrolysis of Fe³⁺ salts at elevated temperatures. The choice of precursor and pH affects particle size and crystallinity, which can be characterized using XRD and SEM .

Q. How can this compound sols be stabilized for colloidal studies?

Stabilization requires optimizing electrolyte concentration and pH. Electrophoresis experiments show that lower ionic strength reduces agglomeration. For reproducible results, use dialysis to remove excess ions and maintain a pH range of 2–4 to enhance colloidal stability .

Q. What analytical techniques are used to confirm this compound purity and structure?

XRD identifies crystallographic phases (e.g., α-FeOOH vs. amorphous Fe(OH)₃), while SEM reveals morphology (e.g., spherical vs. aggregated particles). FTIR can confirm hydroxyl group bonding, and BET analysis quantifies surface area for adsorption studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis for adsorption applications?

RSM with central composite design (CCD) allows simultaneous testing of variables like pH, temperature, and reagent concentrations. For example, in Malachite Green adsorption, optimizing contact time (180 min) and temperature (75°C) maximized adsorption capacity (175.44 mg/g) . Statistical validation (e.g., ANOVA) ensures model reliability.

Q. What experimental design strategies resolve contradictions in this compound reactivity data?

Factorial screening designs (e.g., 2⁵⁻² fractional factorial) identify significant variables (e.g., hydroxylamine concentration, solvent type) while confounded interactions are clarified via confirmatory designs (e.g., Box-Behnken). Iterative refinement minimizes noise from variables like temperature fluctuations or reagent impurities .

Q. How does the synthesis route (e.g., pyrometallurgical vs. colloidal) influence this compound’s adsorption mechanisms?

Pyrometallurgically reduced this compound nanoparticles (FeNPs) exhibit mixed Fe₃O₄/Fe₂O₃ phases, enhancing redox-driven adsorption. Colloidal systems rely on surface hydroxyl groups for electrostatic interactions. Comparative studies using Langmuir isotherms and thermodynamic analysis (ΔG, ΔS) reveal distinct mechanisms: chemisorption dominates in FeNPs, while physisorption is prevalent in colloids .

Q. What methodological precautions ensure reproducibility in this compound precipitation for quantitative analysis?

Control excess ammonia to avoid peptization. Boiling the solution after precipitation improves particle settling. Gravimetric analysis requires rigorous washing to remove chloride ions, verified via silver nitrate testing. Cross-validate results with spectrophotometric Fe³⁺ quantification (e.g., 1,10-phenanthroline method) .

Q. Methodological Considerations

Q. How to address discrepancies in this compound’s isoelectric point (IEP) reported across studies?

Variations arise from differences in synthesis (e.g., aging time, ionic strength). Use zeta potential measurements under standardized conditions (e.g., 0.01 M NaCl). Replicate experiments with controlled dialysis durations to isolate electrolyte effects .

Q. What are the limitations of using this compound in wastewater treatment, and how can they be mitigated?

Limitations include pH sensitivity (optimal range: 6–8) and competing anions (e.g., phosphate). Pre-treatment with coagulants (e.g., alum) or hybrid adsorbents (e.g., Fe(OH)₃-modified biochar) improves contaminant selectivity. Pilot-scale studies with real wastewater validate lab findings under dynamic conditions .

Q. Data Interpretation and Validation

Q. How to assess the validity of adsorption isotherm models for this compound systems?

Compare R² values and error metrics (e.g., ARE) between Langmuir and Freundlich models. Langmuir’s suitability for monolayer adsorption is confirmed if R² > 0.95 and experimental qₑ aligns with theoretical qₘ. For heterogeneous surfaces, use Dubinin-Radushkevich models to evaluate adsorption energy .

Q. What statistical tools are critical for analyzing factorial design outcomes in this compound experiments?

Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to rank variable impacts. Leverage software (e.g., Design-Expert) for interaction plots and 3D response surfaces. Confirm robustness via lack-of-fit tests and center-point replication .

Properties

IUPAC Name |

iron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTRNWIFKITPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051652 | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.